molecular formula C25H32N4O5 B2466255 N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922067-64-9

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2466255
CAS RN: 922067-64-9
M. Wt: 468.554
InChI Key: TWDVPFPGLYYRFC-UHFFFAOYSA-N
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Description

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O5 and its molecular weight is 468.554. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Methods : A novel synthetic approach for the creation of oxalamides, including N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, has been developed. This method involves a one-pot synthesis technique that simplifies and increases the yield of oxalamide compounds (Mamedov et al., 2016).

  • Catalytic Applications : This compound has been utilized in the development of ligands for copper-catalyzed coupling reactions, demonstrating its potential in enhancing chemical synthesis processes (Chen et al., 2023).

  • Crystal Structure Analysis : The detailed crystal structure analysis of related compounds, such as dimethomorph which contains a morpholine ring similar to N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, offers insights into molecular configurations and interactions, aiding in the understanding of its chemical properties (Kang et al., 2015).

Molecular Interaction Studies

  • Binding and Activity Investigations : Studies on similar compounds have been conducted to understand their molecular interactions, binding activities, and receptor engagements. For instance, investigations into the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors provide valuable insights into the pharmacological potential and receptor binding characteristics of N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (Shim et al., 2002).

  • Receptor Antagonism Research : Research into receptor antagonism has been conducted using structurally similar compounds, shedding light on the potential receptor-targeted activities of N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. These studies have implications for understanding its role in modulating physiological processes such as sleep, stress, and arousal (Dugovic et al., 2009).

  • Metabolism and Pharmacokinetics Studies : The metabolism of structurally related compounds, such as HM-30181, has been studied in animal models. This research provides insights into how N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide might be metabolized and its pharmacokinetic properties (Paek et al., 2006).

  • Computational Chemistry Applications : Computational studies, such as 7Li NMR spectroscopy and molecular modeling, have been conducted on compounds with morpholine groups, which are similar to N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. These studies provide valuable information on the chemical behavior and potential applications of this compound in various fields (Rezaeivala et al., 2021).

properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O5/c1-28-9-8-18-14-17(4-7-21(18)28)22(29-10-12-34-13-11-29)16-26-24(30)25(31)27-20-6-5-19(32-2)15-23(20)33-3/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDVPFPGLYYRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

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